molecular formula C17H14ClN3 B6347399 4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine CAS No. 1354925-96-4

4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Cat. No. B6347399
CAS RN: 1354925-96-4
M. Wt: 295.8 g/mol
InChI Key: HAHNBMIOMQKVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine (abbreviated as 4-CPP) is a synthetic compound that is used in various scientific research applications. It is a heterocyclic compound with a pyrimidine ring fused to a phenyl ring. 4-CPP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Mechanism of Action

4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine acts as an agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and behavior. 4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine binds to the 5-HT2A receptor, activating it and leading to downstream effects.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its effects on various biochemical and physiological processes. It has been shown to increase dopamine levels in the prefrontal cortex, resulting in improved cognitive performance and decreased impulsivity. 4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has also been shown to reduce anxiety and depression-like behaviors in mice, suggesting a potential therapeutic use in the treatment of these disorders. In addition, 4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to have neuroprotective effects, reducing neuronal death in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available for purchase. In addition, 4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is that it is not selective for the 5-HT2A receptor, meaning that it can also bind to other serotonin receptors and lead to off-target effects.

Future Directions

Given the wide range of potential applications of 4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, there are many potential future directions for research. One potential direction is to develop more selective agonists for the 5-HT2A receptor. This could lead to improved efficacy in the treatment of various disorders. Another potential direction is to further explore the neuroprotective effects of 4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine and develop potential treatments for neurodegenerative diseases. Finally, 4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine could be studied for its potential therapeutic uses in the treatment of anxiety, depression, and other mood disorders.

Synthesis Methods

4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized from 4-chloro-2-methylphenol and 2-aminopyrimidine. The synthesis process involves two steps: the first step is a nucleophilic aromatic substitution reaction, where the chlorine atom in 4-chloro-2-methylphenol is replaced by the amine group in 2-aminopyrimidine. The second step is an acid-catalyzed condensation reaction, where the pyrimidine ring is formed by the reaction of the amine group and the phenol group. The overall reaction is shown below:
4-chloro-2-methylphenol + 2-aminopyrimidine → 4-(2-chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

properties

IUPAC Name

4-(2-chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3/c1-11-6-2-3-7-12(11)15-10-16(21-17(19)20-15)13-8-4-5-9-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHNBMIOMQKVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

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